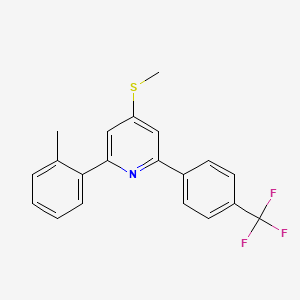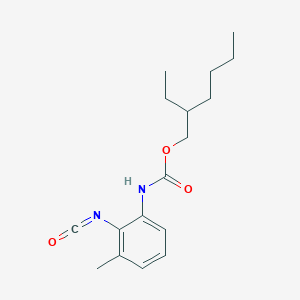
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate is a chemical compound with the molecular formula C17H24N2O3. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an isocyanate group, which makes it highly reactive and useful in different chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate typically involves the reaction of 2-ethylhexanol with 2-isocyanato-3-methylphenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as toluene or dichloromethane and catalysts to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and precise control of temperature and pressure. The process may also include purification steps to remove any impurities and ensure the high purity of the final product. The use of advanced technologies and equipment helps in achieving efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of amines and other reduced products.
Substitution: The isocyanate group can undergo substitution reactions with nucleophiles such as alcohols and amines.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.
Reducing agents: Such as lithium aluminum hydride and sodium borohydride.
Nucleophiles: Such as alcohols, amines, and water.
Major Products Formed
The major products formed from the reactions of this compound include:
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbon dioxide: Formed from the reaction with water.
Applications De Recherche Scientifique
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications and drug development.
Industry: Used in the production of polyurethanes, coatings, adhesives, and sealants.
Mécanisme D'action
The mechanism of action of 2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophiles to form stable products such as urethanes and ureas. The molecular targets and pathways involved in its action include interactions with proteins, enzymes, and other biomolecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
2-Ethylhexyl (2-isocyanato-3-methylphenyl)carbamate can be compared with other similar compounds, such as:
2-Ethylhexyl (3-isocyanatomethylphenyl)carbamate: Similar structure but different position of the isocyanate group.
2-Ethyl-6-methylphenyl isocyanate: Similar isocyanate group but different alkyl substituents.
Toluenediisocyanate: Contains two isocyanate groups and is widely used in the production of polyurethanes.
The uniqueness of this compound lies in its specific structure and reactivity, making it suitable for various applications in different fields.
Propriétés
Numéro CAS |
112504-31-1 |
|---|---|
Formule moléculaire |
C17H24N2O3 |
Poids moléculaire |
304.4 g/mol |
Nom IUPAC |
2-ethylhexyl N-(2-isocyanato-3-methylphenyl)carbamate |
InChI |
InChI=1S/C17H24N2O3/c1-4-6-9-14(5-2)11-22-17(21)19-15-10-7-8-13(3)16(15)18-12-20/h7-8,10,14H,4-6,9,11H2,1-3H3,(H,19,21) |
Clé InChI |
TYNMCNUYGDOIKI-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(CC)COC(=O)NC1=CC=CC(=C1N=C=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


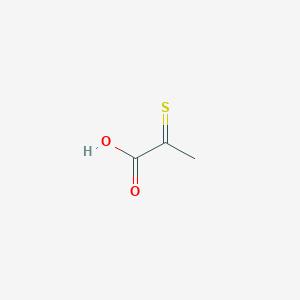
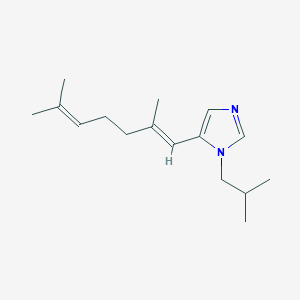
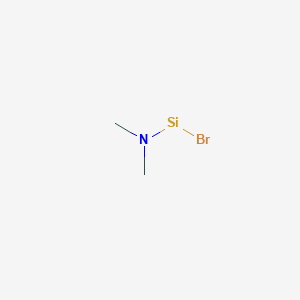
![1,2-Dioxaspiro[2.5]octa-4,7-dien-6-one](/img/structure/B14311283.png)


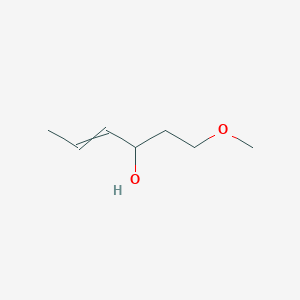
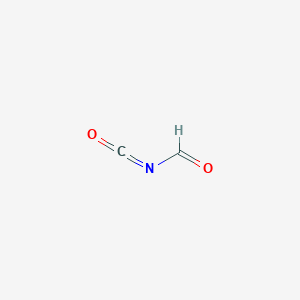
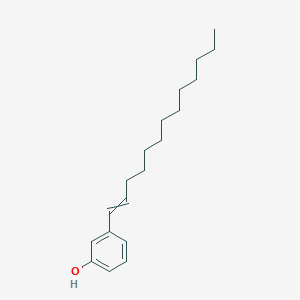
![2,2'-[Oxybis(methylene)]bis(5-phenyl-1,3,4-oxadiazole)](/img/structure/B14311309.png)
![Trimethyl[(1,1,1-trichloro-3,3-dimethylbutan-2-yl)oxy]silane](/img/structure/B14311320.png)

